molecular formula C24H29ClN2O5 B13776390 Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride CAS No. 75883-46-4

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride

Cat. No.: B13776390
CAS No.: 75883-46-4
M. Wt: 460.9 g/mol
InChI Key: QJVQAJZFFXRXFP-UHFFFAOYSA-N
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Description

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is a heterocyclic organic compound. It is known for its complex structure, which includes a benzofuran ring substituted with methoxy groups and a piperidinoethoxy side chain. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride involves multiple steps. The process typically starts with the formation of the benzofuran ring, followed by the introduction of methoxy groups at specific positions. The piperidinoethoxy side chain is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods, ensuring that reaction conditions are optimized for larger quantities. This includes controlling temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups attached to the benzofuran ring or the piperidinoethoxy side chain .

Scientific Research Applications

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride involves its interaction with specific molecular targets. The benzofuran ring and piperidinoethoxy side chain allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and pathways, which are the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-(4,7-dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy groups and the piperidinoethoxy side chain allows for versatile interactions with various molecular targets, making it valuable for research applications .

Properties

CAS No.

75883-46-4

Molecular Formula

C24H29ClN2O5

Molecular Weight

460.9 g/mol

IUPAC Name

N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]benzamide;chloride

InChI

InChI=1S/C24H28N2O5.ClH/c1-28-20-18-11-15-30-21(18)23(29-2)22(31-16-14-26-12-7-4-8-13-26)19(20)25-24(27)17-9-5-3-6-10-17;/h3,5-6,9-11,15H,4,7-8,12-14,16H2,1-2H3,(H,25,27);1H

InChI Key

QJVQAJZFFXRXFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OCC[NH+]3CCCCC3)NC(=O)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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